Product packaging for 1-(4-(Difluoromethyl)phenyl)ethanone(Cat. No.:CAS No. 179990-93-3)

1-(4-(Difluoromethyl)phenyl)ethanone

Cat. No.: B574779
CAS No.: 179990-93-3
M. Wt: 170.159
InChI Key: XSVXRIZSFVAIRI-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)phenyl)ethanone is a fluorinated aromatic ketone that serves as a versatile and high-value building block in advanced chemical synthesis . Its molecular structure, featuring a difluoromethyl group attached to a phenyl ring, is of significant interest in modern medicinal and agrochemical research . The strategic incorporation of fluorine atoms into lead compounds is a established strategy to fine-tune their physicochemical properties, and this intermediate is designed for the development of novel compounds with potential enhanced metabolic stability, improved bioavailability, and greater membrane permeability . Researchers utilize this compound in the synthesis of complex fluorinated heterocycles and as a key precursor in the development of active pharmaceutical ingredients (APIs) and sophisticated agrochemicals . The difluoromethyl group can influence the electron density of the aromatic system and serve as a bioisostere, making this ketone a critical reagent for structure-activity relationship (SAR) studies in drug discovery campaigns . It is particularly valuable for creating new chemical entities in fast-growing sectors such as fluorinated speciality chemicals . This product is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O B574779 1-(4-(Difluoromethyl)phenyl)ethanone CAS No. 179990-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(difluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVXRIZSFVAIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665916
Record name 1-[4-(Difluoromethyl)phenyl]ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID00665916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179990-93-3
Record name 1-[4-(Difluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(Difluoromethyl)acetophenone
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Advanced Synthetic Methodologies for 1 4 Difluoromethyl Phenyl Ethanone

Strategies for Direct Benzylic Difluoromethylation

Direct benzylic C-H difluoromethylation represents an efficient and atom-economical approach to synthesize compounds like 1-(4-(difluoromethyl)phenyl)ethanone. These methods circumvent the need for pre-functionalized starting materials, proceeding via the direct conversion of a benzylic C-H bond to a C-F bond.

Transition-Metal-Free C-H Oxidative Activation Approaches

Recent advancements have led to the development of transition-metal-free methods for benzylic C-H fluorination. These systems offer the advantage of avoiding potentially toxic and expensive metal catalysts. One notable strategy involves the use of a diarylketone catalyst, such as xanthone (B1684191), which upon activation by visible light, can selectively abstract a benzylic hydrogen atom. The resulting benzylic radical then reacts with a fluorine radical donor to yield the fluorinated product, with the catalyst being regenerated in the process. acs.org This method is particularly attractive due to its operational simplicity and reliance on a readily available organic photocatalyst.

Another approach utilizes benzenethiols as photocatalysts under blue or purple light irradiation in the presence of a hydrogen atom transfer (HAT) agent like sodium formate. nih.govnih.gov This system facilitates the selective activation of a single C-F bond in trifluoromethyl groups to generate a difluoromethyl radical, which can then be incorporated into target molecules. While this is primarily a C-F activation method, it demonstrates a transition-metal-free photochemical strategy to access difluoromethylated structures.

Persulfate-Promoted Reaction Systems

Persulfate salts, such as potassium persulfate (K2S2O8) or sodium persulfate (Na2S2O8), have emerged as effective promoters for the direct fluorination of benzylic C-H bonds. In these systems, the persulfate ion acts as an oxidant to activate the benzylic position toward C-F bond formation without the need for a transition metal catalyst. rsc.org The reaction typically employs a fluorinating agent like Selectfluor. The persulfate is thought to facilitate the formation of a benzylic radical, which is then trapped by the electrophilic fluorine source. This method is operationally simple and has been shown to be selective for mono- and difluorination of benzylic positions. rsc.org

Catalyst/PromoterFluorine SourceKey FeaturesReference
None (Persulfate)SelectfluorTransition-metal-free, selective activation of benzylic C-H. rsc.org
Xanthone (Photocatalyst)N-Fluorobenzenesulfonimide (NFSI)Visible-light mediated, catalyst-controlled mono- and difluorination. acs.org

Application of Selective Fluorinating Reagents (e.g., Selectfluor)

Selectfluor, a commercially available electrophilic fluorinating agent, is widely used in direct fluorination reactions due to its stability and ease of handling. sigmaaldrich.comwikipedia.org It serves as the fluorine source in many C-H fluorination protocols, including the persulfate-promoted systems mentioned above. rsc.org In such reactions, Selectfluor acts as a fluorine atom donor to a transiently generated benzylic radical. The choice of catalyst or promoter system is crucial for controlling the selectivity of the fluorination (mono- vs. di- vs. trifluorination). For instance, visible light-activated diarylketone catalysts can control the degree of fluorination, with xanthone favoring difluorination. acs.org The versatility of Selectfluor also extends to its role as an oxidant in various "fluorine-free" transformations. nih.gov

Precursor-Based Synthesis and Derivatization Routes

An alternative to direct C-H functionalization is the synthesis of this compound from pre-functionalized precursors. These methods involve either modifying an existing acetophenone (B1666503) scaffold or transforming other difluoromethylated phenyl compounds.

Modifications of Aromatic Acetophenones for Difluoromethylation

Aromatic acetophenones can be converted to their corresponding α-difluoromethyl derivatives through various strategies. One such method involves the photoredox-mediated difluoromethylation of silyl (B83357) enol ethers derived from acetophenones. qmul.ac.uk In this approach, a silyl enol ether of 4-acetylphenyl starting material would react with a difluoromethyl radical precursor, such as N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent), under visible light photocatalysis to yield the α-difluoromethyl ketone. This method is notable for its good to excellent yields and scalability. qmul.ac.uk

Mechanochemical methods have also been developed for the difluoromethylation of ketones. beilstein-journals.org This solvent-free approach involves grinding the ketone with a difluorocarbene precursor, like TMSCF2Br, and an activator. This technique can be a more environmentally friendly alternative to solution-phase reactions. beilstein-journals.org

PrecursorReagentsMethodKey FeaturesReference
Silyl Enol EtherHu's Reagent, PhotocatalystPhotoredox CatalysisMild conditions, good yields, scalable. qmul.ac.uk
KetoneTMSCF2Br, KFHFMechanochemistrySolvent-free, environmentally friendly. beilstein-journals.org

Transformations of Other Difluoromethylated Phenyl Precursors

The target molecule can also be synthesized from precursors that already contain the difluoromethylphenyl moiety. For instance, (4-(difluoromethyl)phenyl)boronic acid can serve as a versatile precursor. While often used to introduce the difluoromethylphenyl group into other molecules, it can also be a starting point for further functionalization.

Another important class of precursors are difluoromethyl phenyl sulfones. cas.cn For example, azidodifluoromethyl phenyl sulfone has been synthesized and utilized as a synthetic equivalent of the azidodifluoromethyl anion, showcasing the utility of sulfone-activated difluoromethyl groups in building complex molecules. acs.orgnih.gov While not a direct synthesis of the target ketone, these precursors highlight the diverse chemical transformations available for difluoromethylated aromatic compounds.

Furthermore, a one-pot synthesis of difluoromethyl ketones has been reported via a difluorination/fragmentation process of 1-trifluoromethyl-1,3-diketones, presenting an alternative route to this class of compounds. rsc.org

Chemo- and Regioselectivity in Difluoromethylation Reactions

The selective introduction of a difluoromethyl group onto a target molecule, especially in the presence of multiple reactive sites, presents a significant synthetic challenge. The chemo- and regioselectivity of difluoromethylation reactions are highly dependent on the nature of the difluoromethylating agent, the substrate, and the reaction conditions.

A variety of reagents have been developed for difluoromethylation, broadly categorized as nucleophilic, electrophilic, and radical sources of the CHF2 group. princeton-acs.org The choice of reagent is critical in controlling the outcome of the reaction with substrates like 4-acetylbenzonitrile, a common precursor to this compound.

Nucleophilic Difluoromethylation: Reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) can act as nucleophilic sources of the CHF2 group. An organocatalytic approach using Schwesinger's superbase has been shown to activate the Si-CF2H bond for the direct difluoromethylation of aldehydes and ketones. researchgate.net The reaction proceeds under mild conditions and can produce difluoromethyl adducts in yields ranging from 42% to 99%. researchgate.net

Electrophilic Difluoromethylation: Electrophilic difluoromethylating reagents, such as S-((phenylsulfonyl)difluoromethyl)thiophenium salts, have been developed for the C-selective difluoromethylation of carbon nucleophiles like β-ketoesters and dicyanoalkylidenes. acs.org These reagents can be highly effective, and enantioselective versions of this transformation have been achieved using chiral auxiliaries. acs.org

Radical Difluoromethylation: Photoredox catalysis has emerged as a powerful tool for radical difluoromethylation. The use of Hu's reagent, N-tosyl-S-difluoromethyl-S-phenylsulfoximine, under visible light irradiation allows for the efficient α-difluoromethylation of enol silanes derived from aryl ketones. uc.pt This method demonstrates good functional group tolerance, with para-substituted acetophenone derivatives, including those with cyano groups, affording the desired α-CHF2 ketones in good yields. uc.pt For instance, the enol silane (B1218182) derived from 4'-cyanoacetophenone was converted to the corresponding α-difluoromethyl ketone in 51% yield. uc.pt

A mechanochemical approach has also been reported for the synthesis of difluoromethyl enol ethers from acetophenone derivatives. researchgate.net This solvent-free method utilizes the in situ generation of difluorocarbene from TMSCF2Br and KFHF. The reaction of 4-methylacetophenone under these conditions afforded the corresponding difluoromethyl enol ether in 74% yield, as determined by ¹H NMR spectroscopy. researchgate.net The study also investigated the reactivity of other para-substituted acetophenones, providing insights into the electronic effects on the reaction efficiency.

The following table summarizes the yields of difluoromethylation for various para-substituted acetophenones using a mechanochemical approach, highlighting the influence of the substituent on the reaction outcome.

Substrate (para-Substituent)ProductYield (%)
Methyl1-(4-Methylphenyl)-1-(difluoromethoxy)ethene74
-1-Phenyl-1-(difluoromethoxy)ethene56
Chloro1-(4-Chlorophenyl)-1-(difluoromethoxy)ethene53
Bromo1-(4-Bromophenyl)-1-(difluoromethoxy)ethene42
Isobutyl1-(4-Isobutylphenyl)-1-(difluoromethoxy)ethene63

Data sourced from a mechanochemical synthesis of difluoromethyl enol ethers. researchgate.net

Methodological Advancements in Scale-Up and Process Optimization

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges, including reaction safety, cost-effectiveness, product purity, and waste management. For the synthesis of this compound, advancements in scale-up and process optimization are crucial for its viable production.

One of the key areas of advancement is the development of continuous flow chemistry processes. Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated optimization. researchgate.net A photoredox difluoromethylation of enol silanes, a reaction relevant to the synthesis of the target compound, has been successfully scaled up using a continuous flow reactor. uc.pt Fine-tuning of parameters such as catalyst loading and reaction concentration in the flow system led to a significant increase in yield and a reduction in reaction time compared to batch conditions. uc.pt

The optimization of reaction conditions is another critical aspect of process development. Design of Experiments (DoE) is a statistical tool that allows for the systematic and efficient optimization of multiple reaction variables simultaneously. The application of DoE in conjunction with flow chemistry has been demonstrated for various chemical transformations, providing a powerful platform for rapid process optimization. uc.pt By systematically varying parameters such as temperature, residence time, and reagent stoichiometry, the optimal conditions for a given reaction can be quickly identified, leading to improved yields and purities.

Challenges in the scale-up of difluoromethylation reactions often include the handling of gaseous reagents and the isolation of potentially volatile products. The mechanochemical synthesis of difluoromethyl enol ethers, for example, highlighted the difficulty in isolating low-boiling, non-polar products via column chromatography on a larger scale. researchgate.net The development of robust and scalable purification methods is therefore a critical consideration.

The following table outlines key parameters and their impact on process optimization in the context of difluoromethylation reactions.

ParameterImpact on Process Optimization
Reaction Temperature Affects reaction rate, selectivity, and impurity profile.
Reagent Stoichiometry Influences conversion, yield, and cost-effectiveness.
Catalyst Loading Impacts reaction efficiency and overall process cost.
Solvent Choice Affects solubility, reaction rate, and downstream processing.
Residence Time (Flow) Determines reaction completion and throughput in continuous processes.
Purification Method Crucial for achieving desired product purity and scalability.

Process development for the synthesis of fluorinated pharmaceuticals often involves a multi-step approach, with each step requiring careful optimization. Case studies on the scale-up of other fluorinated compounds have demonstrated the importance of designing safe, effective, and easily scalable synthetic routes. For instance, the multi-kilogram production of a difluorinated proline derivative required a ten-step synthesis that was carefully designed and optimized for large-scale manufacturing.

Reactivity and Transformations of 1 4 Difluoromethyl Phenyl Ethanone

Chemical Transformations Involving the Carbonyl Group

The ketone's carbonyl group is a primary site of reactivity, characterized by its electrophilic carbon and nucleophilic oxygen. This polarity allows for a wide range of transformations. The presence of the electron-withdrawing difluoromethyl group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues. nih.gov

Carbonyl Reductions and Oxidations

The reduction of the carbonyl group in ketones is a fundamental transformation, typically yielding secondary alcohols. wikipedia.orglibretexts.org For 1-(4-(Difluoromethyl)phenyl)ethanone, this reaction proceeds readily using common hydride-based reducing agents.

Carbonyl Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-(difluoromethyl)phenyl)ethanol. This is commonly achieved using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org A subsequent workup with water or a dilute acid protonates the resulting alkoxide intermediate to furnish the alcohol. libretexts.org Biocatalytic methods using carbonyl reductases have also been employed for similar trifluoromethyl-substituted ketones to achieve high enantioselectivity, producing specific chiral alcohols. nih.gov

Carbonyl Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions using strong oxidizing agents like potassium permanganate. This type of oxidation is not a common synthetic transformation for simple ketones like this one as it often leads to the cleavage of carbon-carbon bonds.

Table 1: Carbonyl Reduction of this compound

Reactant Reagent(s) Product Product Type

Nucleophilic Additions and Condensation Reactions

The enhanced electrophilicity of the carbonyl carbon facilitates a variety of nucleophilic addition and condensation reactions. nih.gov

Nucleophilic Additions: The carbonyl group readily undergoes attack by various nucleophiles. For instance, the reaction with difluorocarbene, generated in situ, can lead to the formation of difluoromethyl enol ethers. nih.gov This transformation involves the nucleophilic attack of the ketone's oxygen atom on the difluorocarbene. nih.gov Another example is the Julia-Kocienski olefination, where reaction with reagents like difluoromethyl 2-pyridyl sulfone can produce gem-difluoroolefins, although this can be challenging under basic conditions due to potential retro-aldol reactions. cas.cn

Condensation Reactions: Condensation reactions involve an initial nucleophilic addition followed by the elimination of a small molecule, such as water or an alcohol. Aryl ketones can undergo condensation with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.net In the case of this compound, this would be expected to form an enaminoketone, which is a versatile intermediate for synthesizing various heterocyclic compounds. researchgate.net

Reactions at the Difluoromethyl Moiety

The difluoromethyl (CHF₂) group, while generally stable, can participate in specific chemical reactions, particularly those involving radical processes or C-F bond activation.

Hydrogen Atom Transfer Processes

Hydrogen Atom Transfer (HAT) is a fundamental process involving the concerted movement of a proton and an electron (a hydrogen atom). mdpi.comnih.gov In the context of the difluoromethyl group, the C-H bond can be targeted by a radical species, generating a difluoromethyl radical. The feasibility of a HAT reaction is governed by the relative bond dissociation energies (BDEs) of the C-H bond in the substrate and the bond being formed in the HAT reagent. mdpi.com

The generation of an alkyl radical via HAT allows for subsequent C-H functionalization. mdpi.com For the difluoromethyl group on an aromatic ring, a sufficiently reactive radical, often generated through photoredox catalysis or electrochemistry, can abstract the hydrogen atom. nih.govacs.org This creates a new radical species centered on the difluoromethyl carbon, which can then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds.

Functionalization of the C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. However, recent advances have enabled the functionalization of C-F bonds, even in robust difluoromethyl groups. nih.govacs.org These reactions often rely on transition-metal catalysis or the use of strong Lewis acids to activate the C-F bond. nih.govacs.org

For example, rhodium-catalyzed reactions have been shown to achieve C-F bond cleavage in gem-difluoro compounds, leading to annulation reactions through a process involving β-fluoride elimination. acs.org Another approach involves reductive defluorination, where a C-F bond is converted into a C-H or C-C bond. nih.gov These methods open pathways to convert the difluoromethyl group into other functional moieties, although their application directly to this compound would depend on the compatibility of the carbonyl group with the required reaction conditions.

Aromatic Ring Reactivity and Substitutions

The reactivity of the phenyl ring towards electrophilic aromatic substitution is governed by the electronic effects of its substituents: the acetyl group (-COCH₃) and the difluoromethyl group (-CHF₂).

Both substituents are electron-withdrawing and therefore deactivate the aromatic ring towards electrophilic attack compared to benzene (B151609). libretexts.orgmsu.edu

Acetyl Group (-COCH₃): This group is strongly deactivating due to both a negative inductive effect (-I) and a negative resonance effect (-R). It withdraws electron density from the ring, making it less nucleophilic. It is a meta-director. libretexts.org

Difluoromethyl Group (-CHF₂): This group is also strongly deactivating, primarily due to the powerful inductive effect of the two fluorine atoms. jmu.edu

In this compound, these two deactivating groups are in a para relationship. Any further electrophilic substitution will be directed to the positions meta to the strongest deactivating group, which is typically the acetyl group. Therefore, incoming electrophiles will preferentially add to the positions ortho to the difluoromethyl group (and meta to the acetyl group).

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Inductive Effect Resonance Effect Overall Effect on Ring Directing Influence
Acetyl (-COCH₃) Electron-withdrawing (-I) Electron-withdrawing (-R) Deactivating Meta
Difluoromethyl (-CHF₂) Electron-withdrawing (-I) Weakly donating (+R, minor) Deactivating Meta (by induction)

Common electrophilic substitution reactions like nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation would proceed slower than on benzene and would yield the 3-substituted product (meta to the acetyl group).

Electrophilic Aromatic Substitution Patterns

The phenyl ring of this compound is deactivated towards electrophilic attack due to the presence of two electron-withdrawing groups. The acetyl group, a meta-director, and the difluoromethyl group, also a deactivating group, collectively reduce the electron density of the aromatic ring, making electrophilic substitution reactions more challenging compared to benzene.

In electrophilic aromatic substitution reactions such as nitration, the incoming electrophile is directed to the positions meta to the acetyl group. chegg.comautomate.video The acetyl group's directing effect is generally dominant. Therefore, nitration of this compound is expected to yield primarily the 3-nitro derivative. The reaction typically requires strong activating conditions, such as a mixture of concentrated nitric and sulfuric acids, to overcome the deactivation of the ring. automate.videomasterorganicchemistry.com

Halogenation reactions, another key class of electrophilic aromatic substitutions, are also influenced by the deactivating nature of the substituents. While specific studies on the halogenation of this compound are not extensively documented in readily available literature, the principles of electrophilic aromatic substitution suggest that the reaction would require a Lewis acid catalyst and would likely yield the meta-halogenated product.

Nucleophilic Aromatic Substitution in Activated Systems

Nucleophilic aromatic substitution (SNAᵣ) is a plausible transformation for derivatives of this compound, particularly when a good leaving group is present on the aromatic ring and the ring is sufficiently activated by electron-withdrawing groups. masterorganicchemistry.comnih.gov The presence of the acetyl and difluoromethyl groups enhances the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles.

For a nucleophilic aromatic substitution to occur, a leaving group, typically a halide, must be positioned at a location activated by the electron-withdrawing substituents. In the case of a halogenated derivative of this compound, such as a bromo or iodo derivative, the substitution would be most favorable if the halogen is at a position ortho or para to one of the electron-withdrawing groups. However, given the meta-directing nature of the acetyl group in electrophilic substitutions, the synthesis of such ortho or para-halogenated precursors can be challenging.

While direct examples involving this compound are scarce, the general principles of SNAr reactions suggest that if a suitable substrate were available, it could react with various nucleophiles like amines, alkoxides, or thiolates under appropriate conditions. nih.gov

Coupling Reactions for Complex Molecule Assembly

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound are valuable substrates in this context. The presence of a halogen atom on the aromatic ring allows for participation in various coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. A halogenated derivative of this compound, for instance, 1-(4-bromo- or 4-iodo-phenyl)-ethanone, can be effectively coupled with various boronic acids or their esters to form biaryl compounds. ikm.org.myresearchgate.netmdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a base. The acetyl and difluoromethyl groups are generally well-tolerated under these conditions.

Catalyst SystemSubstratesProductYield (%)Reference
Pd(PPh₃)₄ / K₂CO₃1-(4-iodophenyl)ethanone, Phenylboronic acid1-(4-phenylphenyl)ethanoneHigh researchgate.net
Pd(OAc)₂ / SPhos / K₃PO₄4'-Bromoacetophenone, Arylboronic acid4'-ArylacetophenoneGood ikm.org.my

Interactive Data Table: Suzuki-Miyaura Coupling of Aryl Halide Derivatives of Acetophenone (B1666503)

Note: This table presents representative examples of Suzuki-Miyaura couplings with compounds structurally similar to halogenated this compound, illustrating the general applicability of the reaction.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org Halogenated derivatives of this compound can be coupled with a wide range of primary and secondary amines to synthesize the corresponding N-aryl acetophenones. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and tolerating various functional groups.

Catalyst SystemSubstratesProductYield (%)Reference
Pd(OAc)₂ / BINAP / NaOtBu4'-Bromoacetophenone, Aniline4'-(Phenylamino)acetophenone>80 wikipedia.org
Ni(acac)₂ / Phenylboronic ester4-Iodoacetophenone, p-Toluidine4'-(p-Tolylamino)acetophenone61 nih.gov

Interactive Data Table: Buchwald-Hartwig Amination of Aryl Halide Derivatives of Acetophenone

Note: This table provides examples of Buchwald-Hartwig aminations with compounds analogous to halogenated this compound, showcasing the reaction's utility in C-N bond formation.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound can undergo Sonogashira coupling with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This method provides access to a diverse range of acetylenic-substituted acetophenones.

Catalyst SystemSubstratesProductYield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI / Et₃N4'-Iodoacetophenone, Phenylacetylene4'-(Phenylethynyl)acetophenoneHigh researchgate.net
Pd(OAc)₂ / PPh₃ / CuI / Et₃N4'-Bromoacetophenone, Terminal Alkyne4'-(Alkynyl)acetophenoneGood wikipedia.org

Interactive Data Table: Sonogashira Coupling of Aryl Halide Derivatives of Acetophenone

Note: This table illustrates the Sonogashira coupling with compounds similar to halogenated this compound, demonstrating its effectiveness in constructing C-C triple bonds.

Mechanistic Investigations of Synthetic Pathways

Elucidation of Reaction Mechanisms for Difluoromethylation

The introduction of a difluoromethyl (CF2H) group onto a phenyl ring can be achieved through several distinct mechanistic routes. The choice of reagents and reaction conditions dictates the operative pathway.

Difluorocarbene-Based Mechanisms: A prevalent strategy involves the generation of difluorocarbene (:CF2), a relatively stable singlet carbene, as a key reactive intermediate. cas.cn This electrophilic species can be generated from various precursors, including sodium chlorodifluoroacetate via thermal decarboxylation or from organosilicon reagents like TMSCF2Br. beilstein-journals.orgnih.govorgsyn.org In the context of synthesizing ketone derivatives, one proposed mechanism involves the nucleophilic attack of the ketone's carbonyl oxygen onto the difluorocarbene. beilstein-journals.orgnih.gov This is followed by a protonation-deprotonation sequence, which can occur either intermolecularly or intramolecularly, to yield a difluoromethyl enol ether intermediate. beilstein-journals.orgnih.gov An alternative pathway, relevant for forming the aryl-CF2H bond directly, involves the reaction of a phenolate (B1203915) nucleophile with difluorocarbene, which, after protonation, yields the aryl difluoromethyl ether. orgsyn.org

Radical-Based Mechanisms: An alternative pathway proceeds through the difluoromethyl radical (•CF2H). rsc.orgrsc.org This radical can be generated from various precursors under photocatalytic or metal-catalyzed conditions. conicet.gov.arrsc.org For instance, a proposed nickel-catalyzed mechanism begins with the reduction of a Ni(II) catalyst to Ni(0), which then undergoes oxidative addition with an aryl halide. The resulting complex reacts with an in-situ generated •CF2H radical to form an Ar[Ni(III)]CF2H intermediate, which then undergoes reductive elimination to furnish the final difluoromethylated arene. rsc.org Other radical processes involve the addition of the •CF2H radical to a C-C double bond, initiating a cascade or relay reaction. nih.gov

Cross-Coupling Mechanisms: Palladium and copper catalysis are central to many modern difluoromethylation methods. rsc.orgacs.org One such approach is the palladium-catalyzed α-arylation of α,α-difluoroketones with aryl halides. acs.org The proposed catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) center, followed by the formation of an arylpalladium fluoroenolate complex. The final product is released via reductive elimination from this complex. acs.org Similarly, copper-mediated cross-coupling reactions often proceed through a Cu-CF2H intermediate, which can then couple with various organic electrophiles. rsc.orgacs.org

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies providing rate constants, reaction orders, and activation energies for the synthesis of 1-(4-(Difluoromethyl)phenyl)ethanone are not extensively documented in publicly available literature. However, reported experimental conditions offer qualitative insights into the reaction kinetics.

For instance, mechanochemical methods for producing difluoromethyl enol ethers from ketones have been shown to reach completion in as little as 90 minutes at room temperature, suggesting a rapid reaction rate under these solvent-free conditions. beilstein-journals.orgnih.gov In contrast, some solution-phase reactions may require several hours to proceed to completion.

One study on O-difluoromethylation using chlorodifluoromethyl aryl ketones as carbene precursors investigated the effect of temperature on chemical yield. It was observed that increasing the temperature from 50 °C to 80 °C did not lead to a significant change in yield. cas.cn This suggests that for this particular system, the activation energy barrier is readily surmounted within this temperature range and that temperature is not a dominant factor for improving yield, though it may influence the reaction rate. Furthermore, research into the nucleophilic fluoromethylation of aryl ketones has highlighted the importance of the kinetically preferred generation of a specific anionic intermediate as a key factor for achieving a satisfactory yield. cas.cn

The following table summarizes typical reaction conditions for various difluoromethylation methods, giving an indirect sense of their relative rates.

Interactive Table: Comparison of Reaction Conditions for Difluoromethylation

Method Catalyst/Reagent Temperature Time Yield Reference
Mechanochemical TMSCF₂Br / KFHF Room Temp. 90 min 56% (for acetophenone) beilstein-journals.org
Carbene-based O-difluoromethylation Chlorodifluoromethyl aryl ketone / KOH 50-80 °C 4 h 63-86% cas.cn
Pd-catalyzed α-arylation Pd-complex / Cs₂CO₃ Varies Varies High acs.org
Cu-mediated C-H difluoromethylation CuI / CsF / TMSCF₂H Room Temp. Varies Good to High acs.org

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms relies heavily on the identification of transient species. In the synthesis of difluoromethylated compounds, several key intermediates have been proposed and, in some cases, characterized.

Difluorocarbene (:CF2): This is one of the most important reactive intermediates in fluorine chemistry. cas.cn Its existence is often inferred from the structure of the final products, which are consistent with the known reactivity of carbenes. It is recognized as a singlet-ground-state carbene, making it more selective than other dihalocarbenes. cas.cn Its formation from precursors like sodium chlorodifluoroacetate through thermal decarboxylation is a well-understood process that provides strong evidence for its involvement. orgsyn.org

Difluoromethyl Radical (•CF2H): The involvement of radical species is frequently confirmed through control experiments. The addition of radical scavengers, such as 1,1-diphenylethylene (B42955) (DPE) or 2,6-di-tert-butyl-4-methylphenol (BHT), can suppress or completely inhibit product formation, providing compelling evidence for a radical-mediated pathway. acs.org The regiochemical outcomes of some reactions also suggest that the •CF2H radical possesses nucleophilic character. acs.org

Organometallic Intermediates: In cross-coupling reactions, the direct observation of catalytic intermediates is challenging due to their low concentration and short lifetimes. However, their existence is postulated based on well-established principles of organometallic chemistry, such as oxidative addition and reductive elimination. acs.org Proposed intermediates include arylpalladium fluoroenolates, Ar[Ni(III)]CF2H complexes, and various copper-difluoromethyl species (e.g., [Cu-CF2H]). rsc.orgnih.govacs.org The viability of these intermediates is often supported by computational modeling. nih.gov

Anionic Intermediates: Nucleophilic difluoromethylation reactions proceed via carbanionic species. cas.cn Likewise, the reaction between a phenoxide and difluorocarbene is proposed to form an aryloxydifluoromethyl anion (ArOCF2⁻) intermediate prior to protonation to give the final product. cas.cn The generation and stability of these anions are critical to the success of the reaction.

Computational and Experimental Approaches to Mechanism Validation

A combination of computational modeling and targeted experiments is essential for validating proposed reaction mechanisms.

Computational Approaches: Density Functional Theory (DFT) has become a powerful tool for investigating reaction pathways. acs.orgresearchgate.net DFT calculations can provide the free energy profiles of competing mechanisms, helping to determine the most likely route. researchgate.net These models can also be used to predict the structures of transition states and intermediates, offering insights that are difficult to obtain experimentally. nih.govresearchgate.net For example, DFT studies have been employed to understand the influence of different ligands on the reactivity of a Cu-CF2H species and to reveal that a tertiary radical intermediate was critical for a specific cyclization reaction. nih.govresearchgate.net

Experimental Validation: A range of experimental techniques are used to corroborate proposed mechanisms:

Control Experiments: These are fundamental to mechanistic studies. As mentioned, the use of radical scavengers can confirm or refute the involvement of radical pathways. acs.org Performing the reaction in the absence of a proposed catalyst, reagent, or energy source (like light in a photochemical reaction) and observing a lack of product formation is a standard validation method. chemrxiv.org

Spectroscopic Monitoring: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is invaluable for monitoring the consumption of fluorinated starting materials and the formation of products. cas.cnresearchgate.net In some cases, it can be used to observe more stable intermediates. For photochemical reactions, techniques like laser flash photolysis (LFP) can be used to detect and study short-lived transient species. mdpi.com

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

High-resolution NMR spectroscopy is an indispensable tool for confirming the identity and purity of 1-(4-(Difluoromethyl)phenyl)ethanone. Analysis of ¹H, ¹³C, and ¹⁹F nuclei, complemented by two-dimensional techniques, allows for an unambiguous assignment of the molecular structure.

Fluorine-19 NMR provides specific information about the difluoromethyl (-CHF₂) group. In similar difluoromethyl-containing aromatic compounds, the ¹⁹F signal typically appears as a doublet, due to coupling with the single proton on the same carbon (¹J-HF). amazonaws.comwiley-vch.de The chemical shift for difluoromethyl groups attached to a phenyl ring is often observed in the range of -90 to -110 ppm relative to CFCl₃. amazonaws.comwiley-vch.de For instance, related structures like 2-(difluoromethylthio)benzo[d]thiazole show a ¹⁹F signal at -92.5 ppm (d, J = 57.8 Hz), while 1-(difluoromethyl)-4-phenyl-1H-tetrazole-5(4H)-thione displays a signal at -102.9 ppm (d, J = 56.7 Hz). amazonaws.com This characteristic large coupling constant is a definitive feature of the -CHF₂ moiety.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The methyl protons (CH₃) of the acetyl group would appear as a sharp singlet. The aromatic protons would present as a set of two doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring. A key diagnostic signal is the proton of the difluoromethyl group (-CHF₂), which is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹J-HF). In analogous compounds, this signal is found significantly downfield, for example at 7.55 ppm with a large coupling constant of approximately 57.0 Hz. amazonaws.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would corroborate the structure by showing signals for the carbonyl carbon (C=O), the methyl carbon (CH₃), the four distinct aromatic carbons, and the difluoromethyl carbon (-CHF₂). The difluoromethyl carbon signal is characteristically split into a triplet by the two attached fluorine atoms (¹J-CF), with a large coupling constant typically exceeding 200 Hz. amazonaws.com For example, a similar compound shows a difluoromethyl carbon as a triplet at 109.0 ppm with a J-coupling of 247.5 Hz. amazonaws.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Expected Multiplicity & Coupling
-C(=O)CH₃ ~2.6~27Singlet (s)
-C(=O)CH₃ -~197Singlet (s)
Aromatic H ~7.7-8.1~126-138Doublets (d)
-CHF₂ ~6.6-7.6~110-115Triplet (t), ¹J-HF ≈ 55-60 Hz
-CHF₂ -~110-115Triplet (t), ¹J-CF ≈ 240-250 Hz

To definitively establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. uvic.casdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond, ¹J-CH). youtube.com This would show cross-peaks connecting the methyl protons to the methyl carbon, the aromatic protons to their respective carbons, and, crucially, the difluoromethyl proton to the difluoromethyl carbon. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com It is vital for piecing together the molecular skeleton. Expected HMBC correlations would include:

The methyl protons to the carbonyl carbon.

The aromatic protons to neighboring aromatic carbons.

The difluoromethyl proton to the aromatic carbon it is attached to (C4) and the adjacent carbons (C3 and C5).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The compound has a monoisotopic mass of 170.05432 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₉H₈F₂O).

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable. chemguide.co.uk The molecular ion peak ([M]⁺) would be observed at m/z 170. Key fragmentation pathways would likely include:

Alpha-cleavage: Loss of the methyl radical (•CH₃) to give a prominent peak at m/z 155, corresponding to the [M-15]⁺ ion. libretexts.org

Formation of the acetyl cation: Cleavage of the bond between the carbonyl group and the phenyl ring to produce a characteristic peak at m/z 43, corresponding to the [CH₃CO]⁺ cation. libretexts.org

Loss of the acetyl group to form the difluoromethylphenyl cation at m/z 127.

Table 2: Predicted m/z Peaks for this compound Adducts in Mass Spectrometry. uni.lu

AdductPredicted m/z
[M+H]⁺ 171.06160
[M+Na]⁺ 193.04354
[M+K]⁺ 209.01748
[M-H]⁻ 169.04704

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone. Due to conjugation with the phenyl ring, this band is expected in the region of 1685–1700 cm⁻¹. vscht.cz Other key absorptions would include C-H stretching vibrations for the aromatic and methyl groups (~2900-3100 cm⁻¹), aromatic C=C stretching peaks (~1400-1600 cm⁻¹), and strong C-F stretching bands for the difluoromethyl group, typically found in the 1100-1350 cm⁻¹ region. vscht.cz

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone) Stretch1685 - 1700Strong
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H (CH₃) Stretch2850 - 3000Medium
Aromatic C=C Stretch1400 - 1600Medium-Variable
C-F (in -CHF₂) Stretch1100 - 1350Strong

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in a single crystal. This technique would allow for the direct measurement of bond lengths, bond angles, and torsional angles within the molecule.

As of this writing, a public crystal structure for this compound has not been reported. If a suitable single crystal were to be grown and analyzed, this technique would confirm the planarity of the phenyl ring and the geometry of the acetyl and difluoromethyl substituents. Furthermore, it would reveal the intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, that dictate the packing of the molecules in the crystal lattice.

Theoretical and Computational Studies of 1 4 Difluoromethyl Phenyl Ethanone

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(4-(difluoromethyl)phenyl)ethanone, these calculations would provide a deep dive into its electronic architecture. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), would be employed to determine the molecule's ground-state geometry and electronic energy.

A key output of these calculations is the molecular orbital (MO) analysis, which includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nature of the difluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted acetophenone (B1666503), likely resulting in a significant effect on the molecule's reactivity and spectral properties.

Furthermore, these calculations can predict a range of electronic properties as detailed in the table below.

PropertyDescription
Dipole Moment A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density.
Polarizability The ease with which the electron cloud of the molecule can be distorted by an external electric field.
Ionization Potential The energy required to remove an electron from the molecule, related to the HOMO energy.
Electron Affinity The energy released when an electron is added to the molecule, related to the LUMO energy.
Electrostatic Potential (ESP) Map A visual representation of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack.

Computational Modeling of Reaction Pathways and Energy Profiles

Computational chemistry provides powerful tools to model the step-by-step mechanism of chemical reactions involving this compound. By mapping the potential energy surface (PES), chemists can identify the most likely pathways for a reaction to occur. This involves locating and characterizing the energies of reactants, products, transition states (TS), and any intermediates.

For instance, the synthesis of this compound, which could involve the Friedel-Crafts acylation of difluoromethylbenzene, could be modeled. Computational methods would be used to calculate the activation energies for each step of the proposed mechanism. This allows for a comparison of different potential routes, helping to understand why a particular set of reaction conditions is effective or to predict how to optimize them. The energy profile would reveal the rate-determining step of the reaction, which is the step with the highest activation energy.

A hypothetical energy profile for a two-step reaction could be represented as follows:

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
0Reactants0
1Transition State 1+20
2Intermediate-5
3Transition State 2+15
4Products-10

Density Functional Theory (DFT) Applications in Predicting Reactivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. cymitquimica.comrsc.org Beyond determining electronic structure, DFT provides a framework for calculating a variety of "reactivity descriptors" that can predict how a molecule will behave in a chemical reaction. cymitquimica.comrsc.orgnih.gov These descriptors are derived from the change in energy as electrons are added or removed from the system.

For this compound, DFT could be used to calculate global reactivity indices, which describe the molecule as a whole, and local reactivity indices, which pinpoint the most reactive sites within the molecule.

Global Reactivity Descriptors:

DescriptorFormulaInterpretation for this compound
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape from the molecule.
Hardness (η) η ≈ (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution.
Electrophilicity Index (ω) ω = μ2 / (2η)Quantifies the ability of the molecule to accept electrons.

Local Reactivity Descriptors:

Fukui functions (f(r)) are a key local reactivity descriptor. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for:

Nucleophilic attack: Where the Fukui function for electron addition (f+(r)) is largest. For this compound, this is expected to be the carbonyl carbon.

Electrophilic attack: Where the Fukui function for electron removal (f-(r)) is largest, likely on the phenyl ring.

Radical attack: Where the average of the two (f0(r)) is largest.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule, or its conformation, is crucial to its function and reactivity. For this compound, a key conformational question is the orientation of the acetyl and difluoromethyl groups relative to the phenyl ring.

A conformational analysis would involve systematically rotating the bonds of interest (e.g., the C-C bond between the phenyl ring and the carbonyl group, and the C-C bond between the phenyl ring and the difluoromethyl group) and calculating the energy at each orientation. This generates a potential energy surface that reveals the most stable conformations (energy minima) and the energy barriers to rotation between them.

The analysis would likely show that the most stable conformation seeks to minimize steric hindrance between the substituents and maximize any favorable electronic interactions.

Furthermore, the study of intermolecular interactions is vital for understanding the properties of the compound in condensed phases (liquid or solid). Computational methods can model how two or more molecules of this compound interact with each other. This would involve identifying and quantifying non-covalent interactions such as:

Van der Waals forces: Dispersion and dipole-dipole interactions.

Hydrogen bonding: Although a classic hydrogen bond donor is absent, weak C-H···O interactions might be possible.

Halogen bonding: The fluorine atoms of the difluoromethyl group could potentially act as halogen bond acceptors.

Exploration of Structure Reactivity Relationships

Electronic and Steric Effects of the Difluoromethyl Group on Ketone Reactivity

The reactivity of a ketone is primarily centered on the electrophilicity of the carbonyl carbon. Substituents on the phenyl ring can modulate this reactivity through electronic effects. The difluoromethyl (-CHF2) group is of particular interest due to the high electronegativity of the fluorine atoms.

Electronic Effects: The -CHF2 group acts as a moderate to strong electron-withdrawing group. This is primarily due to the powerful inductive effect (-I) of the two fluorine atoms, which pull electron density away from the phenyl ring and, subsequently, from the acetyl group. This electron withdrawal increases the partial positive charge on the carbonyl carbon of the ketone, making it more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org While less potent than the trifluoromethyl (-CF3) group, the difluoromethyl group's ability to enhance ketone reactivity is significant. nih.govgeorgiasouthern.edu The presence of the weakly acidic hydrogen atom in the -CHF2 group also allows for potential hydrogen-bonding interactions, which can influence its interaction with other molecules. cas.cn

Steric Effects: Compared to a methyl group, the difluoromethyl group is sterically more demanding. However, its steric hindrance is generally considered to be less significant than its electronic influence, especially when positioned at the para position relative to the ketone. In this arrangement, it does not directly crowd the reaction center at the carbonyl group. Research on related fluorinated ketones suggests that while steric factors can play a role, particularly with bulky nucleophiles or in constrained environments, the electronic enhancement of reactivity is often the dominant factor. nih.govcas.cn

Influence of Ring Substituents on Aromatic Reactivity

The reactivity of the phenyl ring itself towards, for example, electrophilic aromatic substitution (EAS), is governed by the directing and activating or deactivating effects of its substituents. In 1-(4-(difluoromethyl)phenyl)ethanone, the ring is disubstituted with an acetyl group (-COCH3) and a difluoromethyl group (-CHF2).

Both the acetyl group and the difluoromethyl group are electron-withdrawing and therefore deactivate the aromatic ring towards electrophilic substitution, making it less reactive than benzene (B151609). numberanalytics.comlibretexts.org

Acetyl Group (-COCH3): This is a meta-directing deactivator. It deactivates the ring through both a strong electron-withdrawing resonance effect (-R) and an inductive effect (-I). It directs incoming electrophiles to the positions meta to itself (positions 3 and 5).

Difluoromethyl Group (-CHF2): This group is also a deactivator, primarily through its strong inductive effect (-I). Like other deactivating groups, it is considered meta-directing. libretexts.org

With both groups present in a para relationship (positions 1 and 4), they work in concert to deactivate the entire ring. Any further electrophilic substitution would be directed to the positions that are meta to both the acetyl and difluoromethyl groups (positions 2, 3, 5, and 6 are all ortho or meta to one of the groups). Specifically, substitution would most likely occur at positions 3 and 5, which are meta to the acetyl group and ortho to the difluoromethyl group.

Hammett-Type Analysis of Substituent Effects

The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to correlate reaction rates and equilibrium constants for reactions of substituted benzene derivatives. wikipedia.orgdalalinstitute.com The substituent constant, sigma (σ), quantifies the electronic effect of a substituent, while the reaction constant, rho (ρ), measures the sensitivity of a reaction to these effects. wikipedia.org

The electronic effect of the difluoromethyl group can be quantified using its Hammett constant (σ). As it is an electron-withdrawing group, its σ value is positive. The value depends on its position on the ring (meta or para).

σp (para-position): The σp value for -CHF2 reflects a combination of its strong inductive withdrawal and a weaker, opposing resonance donation (via hyperconjugation, though this is minor).

σm (meta-position): The σm value is dominated by the inductive effect, as resonance effects are negligible from the meta position. viu.ca

A positive reaction constant (ρ > 0) indicates that the reaction is accelerated by electron-withdrawing groups, as a negative charge is built up in the transition state. wikipedia.org For nucleophilic attack on the carbonyl of this compound, a positive ρ value would be expected, and the positive σp value of the -CHF2 group would contribute to an increased reaction rate compared to unsubstituted acetophenone (B1666503).

Substituentσmσp
-H0.000.00
-CH3-0.07-0.17
-CF30.430.54
-CHF20.350.35
-COCH30.380.50

Note: The Hammett constants are established empirical values. stenutz.eu The table presents a selection for comparison.

Quantitative Structure-Property Relationships (QSPR) in Fluorinated Acetophenones

Quantitative Structure-Property Relationship (QSPR) studies aim to find mathematical relationships between the chemical structure of a compound and its physicochemical properties. researchgate.netnih.gov For fluorinated acetophenones like this compound, QSPR models can predict properties such as boiling point, solubility, or reactivity based on calculated molecular descriptors. researchgate.netnih.gov

These descriptors can be categorized as:

Topological: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometric: Based on the 3D structure (e.g., molecular volume, surface area).

Electronic: Based on the electron distribution (e.g., dipole moment, partial charges).

A typical QSPR model for a series of substituted acetophenones might take the form of a multiple linear regression equation:

Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

For this compound, relevant descriptors would include those that capture the electronegativity of the fluorine atoms and the polarity of the carbonyl group. For example, a QSPR model for predicting the pKa of the α-hydrogens on the acetyl group would likely incorporate electronic descriptors that quantify the electron-withdrawing strength of the para-substituent. researchgate.net Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing in fields like drug discovery and materials science. mdpi.com

Descriptor TypeExample DescriptorRelevance to this compound
ElectronicPartial Charge on Carbonyl CarbonQuantifies electrophilicity for predicting ketone reactivity.
GeometricSolvent Accessible Surface Area (SASA)Relates to solubility and interactions with other molecules.
TopologicalWiener IndexCorrelates with properties like boiling point based on molecular branching.
Quantum ChemicalLUMO EnergyIndicates susceptibility to nucleophilic attack.

Utilization in Advanced Organic Synthesis As a Synthetic Tool

Application as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. While MCRs are a powerful tool for creating complex molecules, and fluorinated compounds are often targets of such syntheses, there is no specific information available in the searched literature detailing the use of 1-(4-(Difluoromethyl)phenyl)ethanone as a key building block in a multi-component reaction. Research in this area often focuses on methods to introduce a difluoromethyl group during the reaction sequence rather than starting with a difluoromethylated building block. For instance, some MCRs produce 4-difluoromethyl quinazolin(thi)ones from non-fluorinated precursors. rsc.orgresearchgate.net

Precursor for Advanced Fluorinated Compounds in Organic Synthesis

The structure of this compound, featuring a reactive ketone group and a difluoromethylated aromatic ring, makes it a logical precursor for more complex fluorinated molecules. The ketone can be a handle for various transformations such as:

Reductions to form alcohols.

Reductive aminations to produce amines.

Aldol and other condensation reactions to build larger carbon skeletons.

Conversion to olefins, for example via Wittig or Julia-Kocienski olefination reactions. cas.cn

Despite this potential, specific, documented synthetic routes starting from this compound to produce advanced fluorinated compounds like pharmaceuticals or agrochemicals are not detailed in the available search results.

Contributions to Diversification of Chemical Libraries

Chemical libraries are collections of diverse molecules used in high-throughput screening for drug discovery and other applications. Building blocks containing unique moieties like the difluoromethyl group are crucial for creating novel and structurally diverse libraries. This compound is commercially available and listed in compound libraries, indicating its role as a potential starting material for diversification. cymitquimica.com However, specific examples or published studies detailing the synthesis of a chemical library based on this particular compound could not be found.

Development of Novel Synthetic Sequences Incorporating the Compound

The development of novel synthetic sequences is a cornerstone of modern organic chemistry. While general reactions of ketones and aromatic rings are well-established, specific novel sequences that uniquely leverage the properties of this compound are not described in the available literature. Research often highlights the synthesis of difluoromethyl ketones rather than their subsequent use in new, multi-step synthetic pathways. rsc.org

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic pathways for organofluorine compounds. dovepress.com The goal is to develop methods that are more general, selective, and environmentally friendly. dovepress.com For acetophenone (B1666503) derivatives, research is shifting away from hazardous reagents and solvents towards more sustainable alternatives. google.cominnovareacademics.in

One promising area is the use of deep eutectic solvents (DES) as reaction media. For instance, a method for preparing α-fluoroacetophenones utilizes a DES composed of tosic acid and choline (B1196258) chloride. google.com This approach allows for gentle reaction conditions and avoids the need to isolate intermediate products, aligning with green chemistry principles. google.com Another strategy involves solvent-free, solid-state trituration methods for the Claisen-Schmidt reaction to produce chalcones from acetophenone derivatives, which is an eco-friendly alternative to conventional solvent-based syntheses. innovareacademics.in

The development of "fluorous chemistry" also presents a green approach, where highly fluorinated solvents are used. This methodology allows for the easy separation of products from the catalyst and recyclable fluorous solvents, contributing to a more sustainable process. Furthermore, significant progress is being made in replacing traditional, often hazardous, fluorinating agents like SbF₃ and HF with safer alternatives. dovepress.com Researchers are exploring catalytic systems and reagents that are less toxic and produce fewer harmful by-products, a key challenge in green fluorine chemistry. dovepress.com

Chemoenzymatic Synthesis of Fluorinated Acetophenones

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for creating complex fluorinated molecules with high selectivity. While direct enzymatic synthesis of 1-(4-(Difluoromethyl)phenyl)ethanone is not yet established, research in related areas demonstrates significant potential. A key challenge in the biosynthesis of organofluorine compounds is the rarity of natural enzymatic pathways for fluorination. nih.govnih.gov

Recent breakthroughs have shown that enzymes can be engineered to incorporate fluorine into natural product scaffolds. nih.govnih.gov For example, researchers have successfully modified a polyketide synthase (PKS) by replacing its native acyltransferase (AT) domain with a more tolerant version from a fatty acid synthase (FAS). nih.govnih.gov This hybrid PKS/FAS enzyme was able to utilize synthetically produced fluoromalonyl-CoA and fluoromethylmalonyl-CoA to create fluorinated polyketides. nih.govnih.gov This work demonstrates the feasibility of using engineered enzymes as gatekeepers to introduce fluorine-containing building blocks into biosynthetic pathways.

This principle could be adapted for fluorinated acetophenones. Future research may focus on identifying or engineering enzymes, such as acyltransferases or ketosynthases, that can accept difluoromethylated aromatic substrates or precursors. Such a chemoenzymatic route could offer unparalleled stereoselectivity and reduce the need for complex protecting group chemistry often required in traditional organic synthesis.

High-Throughput Screening for Reaction Discovery

High-Throughput Experimentation (HTE) is a transformative technology for accelerating the discovery and optimization of chemical reactions. youtube.com By employing automation and robotics, HTE allows for a massive number of reactions to be performed in parallel using multi-well plates, enabling the rapid screening of diverse catalysts, ligands, solvents, and other reaction parameters. youtube.comyoutube.com This approach is particularly valuable for discovering novel synthetic routes for compounds like this compound.

The introduction of the difluoromethyl group (CF₂H) is a significant synthetic challenge, and HTE can be used to screen for new difluoromethylation reactions and catalysts. nih.gov By systematically evaluating numerous combinations of reagents and conditions, researchers can quickly identify "hits"—conditions that yield the desired product—which can then be further optimized. youtube.comyoutube.com This data-rich approach not only speeds up the discovery process but also provides deeper insights into structure-activity relationships and reaction mechanisms. youtube.com

Automated HTE workstations can be programmed to handle the entire workflow, from dispensing precise amounts of solid and liquid reagents to reaction execution, workup, and sample preparation for analysis by advanced instruments like UPLC-MS. youtube.comyoutube.com This level of automation minimizes human error, allows for the use of minimal amounts of precious reagents, and can operate continuously, significantly increasing research output. youtube.comyoutube.com

Integration with Flow Chemistry Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a superior alternative to traditional batch processing for many chemical syntheses, especially those involving hazardous reagents or unstable intermediates. acs.org This methodology offers enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and scalability. acs.org

The synthesis of fluorinated compounds, which often involves highly reactive and potentially hazardous fluorinating agents, is particularly well-suited for flow chemistry. acs.orgtib.eu Continuous flow reactors, often made of inert materials like PFA or PTFE, can minimize the risks associated with handling these reagents by generating and consuming them on demand, thereby avoiding the accumulation of large quantities of dangerous materials. acs.orgacs.org For instance, a modular flow platform has been developed for the safe, on-demand generation of SO₂F₂ from inexpensive reagents for use in subsequent reactions. acs.org

This approach has been successfully applied to the synthesis of various fluorinated molecules. tib.eu The continuous preparation of α-fluoroacetophenone has been reported, and flow reactors have been used for the synthesis of fluoropyrazole derivatives from fluorine gas. google.comtib.eu The integration of flow chemistry into the synthesis of this compound could enable safer handling of difluoromethylating agents, provide precise temperature control for exothermic reactions, and facilitate a seamless scale-up from laboratory development to industrial production. acs.org

Q & A

Q. Key Data :

MethodCatalyst/ReagentYield (Reported)Reference
Friedel-CraftsAlCl₃60–75%
DifluoromethylationNaO₂CCF₂Cl, CuSO₄50–65%

Basic: What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential:

  • ¹H/¹³C NMR : The difluoromethyl group (CF₂H) shows distinct splitting patterns (e.g., doublets at δ ~5.8–6.2 ppm for CF₂H protons) .
  • MS (Electron Ionization) : Molecular ion peaks at m/z 170–172 (M⁺) and fragment ions corresponding to loss of COCH₃ (Δ m/z = 43) .

Q. Example IR Data :

Functional GroupAbsorption (cm⁻¹)Reference
C=O (Ketone)1680–1720
C-F1100–1250

Advanced: How can reaction conditions be optimized for regioselective difluoromethylation of aromatic precursors?

Regioselectivity depends on:

  • Catalyst Choice : Transition metals (e.g., Cu) enhance para-selectivity in electrophilic substitution .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and improve yields .
  • Temperature Control : Reactions at 60–80°C minimize side products like over-fluorinated derivatives .

Data Contradiction Note : Conflicting yields (50–75%) across studies may arise from impurities in starting materials or variations in catalyst activation .

Advanced: How does the difluoromethyl group influence the compound’s electronic properties compared to non-fluorinated analogs?

The electron-withdrawing nature of CF₂H alters:

  • Boiling Points : this compound (est. bp ~469 K) vs. non-fluorinated analogs (e.g., 1-(4-ethylphenyl)ethanone, bp ~450 K) .
  • Reactivity : Enhanced electrophilicity of the ketone group, facilitating nucleophilic additions (e.g., Grignard reactions) .

Q. Computational Insights :

Property1-(4-CF₂H-Ph)COCH₃1-(4-CH₃-Ph)COCH₃
Dipole Moment (D)3.82.9
HOMO-LUMO Gap (eV)6.25.7

Data inferred from analogous fluorinated acetophenones

Advanced: What strategies resolve contradictions in reported melting points for fluorinated acetophenones?

Discrepancies often arise from:

  • Polymorphism : Crystallization conditions (solvent, cooling rate) affect solid-state packing .
  • Purity Assessment : Chromatographic purification (HPLC, GC-MS) and differential scanning calorimetry (DSC) are critical .

Q. Case Study :

CompoundReported MP (°C)Purification MethodReference
1-(4-Fluorophenyl)ethanone18–20Recrystallization
1-(4-CF₂H-Ph)ethanone (Predicted)25–28Column Chromatography

Advanced: How is this compound utilized in drug discovery research?

The compound serves as:

  • Pharmacophore Scaffold : Fluorine atoms enhance metabolic stability and bioavailability in lead optimization .
  • Enzyme Inhibitor : The ketone group interacts with catalytic residues in kinases or proteases, studied via X-ray crystallography .

Q. Biological Data (Analogues) :

DerivativeIC₅₀ (μM)Target EnzymeReference
1-(2,4-Difluorophenyl)ethanone0.8CYP450
1-(4-CF₃-Ph)ethanone1.2HDAC

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